1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, a bicyclic heterocyclic system fused with pyrazole and pyridine rings. Key structural features include:
- A 2,3-dimethylphenyl carboxamide substituent at position 5, contributing to steric and electronic modulation.
- Hydroxy (4-OH) and oxo (6-O) groups, which may participate in hydrogen bonding or influence tautomerism.
Pyrazolo-pyridine derivatives are frequently synthesized via multicomponent reactions or ionic liquid-mediated processes .
Properties
IUPAC Name |
1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-7-6-10-17(14(13)2)24-21(28)18-19(27)16-11-23-26(20(16)25-22(18)29)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,24,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIICZZVOSYLUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent introduction of the benzyl and dimethylphenyl groups. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as chromatography and spectroscopy for product analysis.
Chemical Reactions Analysis
1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, and can include derivatives with modified functional groups or altered chemical properties.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit potential therapeutic properties, such as anti-inflammatory or anticancer activity, making it a candidate for drug development. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic distinctions between the target compound and related analogs:
Structural and Functional Insights:
Core Heterocycle Differences :
- The pyrazolo[3,4-b]pyridine core (target compound) combines pyrazole’s rigidity with pyridine’s aromaticity, favoring planar interactions with biological targets. In contrast, imidazo[1,2-a]pyridine () introduces a five-membered imidazole ring, increasing polarity and hydrogen-bonding capacity .
- Isoxazolo[5,4-b]pyridine () replaces pyrazole with isoxazole, enhancing metabolic stability due to reduced susceptibility to oxidation .
Substituent Effects: The 2,3-dimethylphenyl carboxamide in the target compound may improve target selectivity via steric hindrance compared to smaller groups like methyl or cyano in analogs .
Synthetic Approaches: Ionic liquids (e.g., [bmim][BF4]) are employed in for pyrazolo-pyridine synthesis, offering mild conditions and recyclability .
Nitro and cyano groups () increase molecular polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O3. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the benzyl and dimethylphenyl groups enhances its lipophilicity and may influence its bioavailability and interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxicity in vitro against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
- Mechanism : The anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, particularly through interactions with proteins associated with NF-κB transcription .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties:
- Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer’s. This dual inhibition may contribute to improved cognitive function and reduced neuroinflammation .
- Antioxidant Activity : The compound also exhibits antioxidant properties that could protect neuronal cells from oxidative stress .
Anti-inflammatory Properties
The pyrazolo[3,4-b]pyridine scaffold is known for anti-inflammatory effects:
- Inflammation Modulation : Studies suggest that the compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and chemokines . This activity could be beneficial in treating chronic inflammatory conditions.
Case Studies
- Cytotoxicity Study : A study conducted on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutics .
- Neuroprotection Study : In animal models of Alzheimer’s disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive performance in behavioral tests .
Data Table: Summary of Biological Activities
Q & A
Q. Q: What are the most reliable synthetic routes for preparing the pyrazolo[3,4-b]pyridine core, and how can reaction conditions be optimized to improve yields?
A: The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, Fan et al. (2008) demonstrated the use of ethanol as a solvent under reflux to form the pyrazolo[3,4-b]pyridine ring system, achieving crystallization in ethanol solvate form . Optimization strategies include adjusting solvent polarity (e.g., DMF for better solubility of intermediates) and temperature control to minimize side reactions. Catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) and stoichiometric ratios of aryl boronic acids can enhance regioselectivity and yield .
Advanced Structural Characterization
Q. Q: How do discrepancies between NMR and X-ray crystallography data for pyrazolo[3,4-b]pyridine derivatives arise, and how should they be resolved?
A: Discrepancies often stem from dynamic effects in solution (e.g., tautomerism or rotational barriers) versus static solid-state structures. For instance, X-ray data from Fan et al. (2008) confirmed the planarity of the pyrazolo[3,4-b]pyridine ring, while NMR may show averaged signals due to proton exchange . Advanced methods include variable-temperature NMR to detect tautomeric equilibria and DFT calculations to model energetically favored conformations . Cross-validation with HRMS and IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹) ensures structural consistency .
Basic Spectroscopic Analysis
Q. Q: What key spectral markers in ¹H/¹³C NMR and HRMS confirm the substitution pattern of the benzyl and dimethylphenyl groups?
A:
- ¹H NMR : The benzyl group exhibits aromatic protons as a multiplet (δ 7.2–7.4 ppm) and a singlet for the CH₂ bridge (δ ~5.2 ppm). The 2,3-dimethylphenyl group shows two singlets for methyl groups (δ ~2.3–2.5 ppm) .
- ¹³C NMR : The carbonyl carbons (amide, lactam) resonate at δ 165–175 ppm. Pyridine carbons adjacent to oxygen/nitrogen appear downfield (δ 140–160 ppm) .
- HRMS : Exact mass matching within 5 ppm error confirms molecular formula (e.g., C₂₄H₂₂N₄O₃ requires [M+H]⁺ = 427.1764) .
Advanced Mechanistic Studies
Q. Q: How can computational methods (e.g., DFT) guide the design of regioselective substitutions on the pyrazolo[3,4-b]pyridine scaffold?
A: Quantum chemical calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites. For example, ICReDD’s reaction path search methods identify transition states for nucleophilic attacks, prioritizing positions with lower activation energies . Experimental validation via competitive reactions (e.g., bromination at C-3 vs. C-5) aligns with computational predictions to refine synthetic protocols .
Basic Stability and Degradation
Q. Q: What are the critical stability concerns for this compound under ambient storage, and how can degradation products be identified?
A: Hydrolysis of the amide bond (pH-dependent) and oxidation of the hydroxyl group are primary degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can detect hydrolyzed products (e.g., free carboxylic acid) or oxidized quinone derivatives . Storage recommendations include inert atmospheres (N₂) and desiccants to minimize moisture uptake.
Advanced Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound, and how can SAR studies resolve conflicting activity data?
A: Kinase inhibition is assessed via ATP-competitive assays (e.g., ADP-Glo™ for IC₅₀ determination). Conflicting data may arise from off-target effects or assay conditions (e.g., Mg²⁺ concentration). SAR studies should systematically modify substituents:
- Benzyl group: Replace with bulkier aryl groups to probe steric effects.
- Dimethylphenyl: Introduce electron-withdrawing groups (e.g., Cl) to enhance binding affinity .
Cross-correlation with molecular docking (e.g., AutoDock Vina) identifies key interactions with kinase active sites .
Basic Crystallography and Polymorphism
Q. Q: How does solvent choice during crystallization affect polymorph formation, and what techniques validate crystal purity?
A: Polar solvents (e.g., ethanol) favor hydrogen-bonded dimers, while aprotic solvents (e.g., DCM) may yield solvate-free forms. Powder XRD (e.g., PXRD) and DSC (melting point analysis) distinguish polymorphs . Single-crystal XRD resolves absolute configuration, with residual density maps (<0.5 eÅ⁻³) confirming absence of disorder .
Advanced Multi-Step Synthesis Challenges
Q. Q: What strategies mitigate low yields in multi-step syntheses involving sensitive intermediates like the pyrazolo[3,4-b]pyridine core?
A:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during lactam formation .
- Stepwise Purification : Employ flash chromatography after each step to isolate intermediates (e.g., methyl ester precursors) .
- In Situ Monitoring : ReactIR tracks reactive intermediates (e.g., enolates) to optimize reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
